5'-GTP (trisodium salt)
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Overview
Description
5’-Guanosine triphosphate (trisodium salt) is a purine nucleoside triphosphate. It is one of the building blocks needed for the synthesis of RNA during the transcription process. Its structure is similar to that of the guanosine nucleoside, with the addition of three phosphate groups esterified to the sugar moiety . This compound plays a crucial role in various cellular processes, including signal transduction, protein synthesis, and energy transfer .
Preparation Methods
5’-Guanosine triphosphate (trisodium salt) is typically prepared by the enzymatic phosphorylation of guanosine 5’-monophosphate. This process involves the use of specific enzymes that facilitate the addition of phosphate groups to guanosine 5’-monophosphate, resulting in the formation of 5’-Guanosine triphosphate. The compound is then purified using ion exchange chromatography . Industrial production methods often involve large-scale enzymatic reactions followed by purification steps to ensure high purity and yield .
Chemical Reactions Analysis
5’-Guanosine triphosphate (trisodium salt) undergoes various chemical reactions, including:
Hydrolysis: This reaction involves the cleavage of the triphosphate group, resulting in the formation of guanosine diphosphate and inorganic phosphate.
Phosphorylation: 5’-Guanosine triphosphate can act as a phosphate donor in phosphorylation reactions, which are crucial for the activation of proteins and enzymes.
Binding to G-proteins: This reaction is essential for signal transduction pathways, where 5’-Guanosine triphosphate binds to G-proteins, activating them and triggering downstream signaling cascades.
Scientific Research Applications
5’-Guanosine triphosphate (trisodium salt) has a wide range of scientific research applications, including:
Biochemistry: It is used as a substrate for RNA polymerases during the transcription process.
Molecular Biology: It is used in studies involving DNA and RNA synthesis, as well as in the investigation of signal transduction pathways.
Industry: It is used in the production of pharmaceuticals and as a reagent in various biochemical assays.
Mechanism of Action
5’-Guanosine triphosphate (trisodium salt) exerts its effects primarily through its role as a substrate for GTPases. When bound to GTPases, it undergoes hydrolysis to guanosine diphosphate, releasing energy that is used to drive various cellular processes. This hydrolysis reaction is essential for the activation and deactivation of G-proteins, which are involved in signal transduction pathways . Additionally, 5’-Guanosine triphosphate acts as a phosphate donor in phosphorylation reactions, which are crucial for the activation of proteins and enzymes .
Comparison with Similar Compounds
5’-Guanosine triphosphate (trisodium salt) can be compared with other nucleoside triphosphates, such as:
Adenosine triphosphate (ATP): Both compounds serve as energy carriers in cells, but ATP is more widely used in energy transfer reactions, while 5’-Guanosine triphosphate is more specific to signal transduction pathways.
Cytidine triphosphate (CTP): Similar to 5’-Guanosine triphosphate, CTP is involved in the synthesis of RNA, but it is used in different biosynthetic pathways.
Uridine triphosphate (UTP): UTP is another nucleoside triphosphate involved in RNA synthesis and acts as a substrate for RNA polymerases.
5’-Guanosine triphosphate (trisodium salt) is unique in its specific role in signal transduction and its ability to activate G-proteins, which distinguishes it from other nucleoside triphosphates .
Properties
Molecular Formula |
C10H16N5Na3O14P3+3 |
---|---|
Molecular Weight |
592.15 g/mol |
IUPAC Name |
trisodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O14P3.3Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);;;/q;3*+1/t3-,5-,6-,9-;;;/m1.../s1 |
InChI Key |
KZRMTEVIDYXWQW-CYCLDIHTSA-N |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N.[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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